An In-Depth Technical Guide to the In Vivo Toxicity and Biocompatibility Profile of (3-Aminopropyl)(methyl)pentylamine
An In-Depth Technical Guide to the In Vivo Toxicity and Biocompatibility Profile of (3-Aminopropyl)(methyl)pentylamine
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Preamble: A Strategic Framework for Novel Chemical Evaluation
The methodologies outlined herein are grounded in internationally recognized and validated testing standards from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). This ensures that the data generated is reliable, reproducible, and suitable for regulatory submission. We will explore the causal logic behind each experimental choice, providing a self-validating system for risk assessment.
Initial database searches reveal that (3-Aminopropyl)(methyl)pentylamine (CAS No. 859052-55-4) is classified with hazards including acute toxicity (oral, dermal, inhalation), skin corrosion, and specific target organ toxicity.[1] This preliminary hazard identification underscores the necessity of the rigorous, systematic evaluation detailed in this guide.
Part 1: Foundational Assessment and Toxicological Postulates
Before embarking on extensive in vivo studies, a foundational understanding of the molecule's physicochemical properties and its relation to the broader class of aliphatic amines is essential.
1.1 Physicochemical Characterization
A comprehensive analysis of properties such as molecular weight, pKa, water solubility, and the octanol-water partition coefficient (log P) is the first step. For an amine, the pKa is particularly critical as it determines the degree of ionization at physiological pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.
1.2 Toxicological Considerations for Aliphatic Polyamines
The structure of (3-Aminopropyl)(methyl)pentylamine places it in the category of aliphatic polyamines. This class of compounds is known for several key toxicological characteristics:
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Corrosivity and Irritation: Due to their basic nature, many aliphatic amines are corrosive or irritating to the skin, eyes, and respiratory tract.[2][3]
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Metabolic Activation: The catabolism of polyamines is a critical factor in their toxicity.[4] Cellular enzymes can oxidize polyamines, generating reactive aldehydes (like acrolein) and hydrogen peroxide.[5][6][7] These byproducts can cause significant oxidative stress, leading to damage of DNA, proteins, and other cellular components.[4][7]
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Sensitization Potential: Some amines are known to be skin sensitizers, capable of inducing an allergic response upon repeated contact.[8]
This understanding informs our selection of specific endpoints and observation parameters in the subsequent in vivo studies.
Part 2: A Step-Wise Strategy for In Vivo Systemic Toxicity Evaluation
A tiered approach, starting with acute toxicity and progressing to repeated-dose studies, provides a comprehensive view of the substance's systemic effects. The following protocols are based on OECD Guidelines, which represent the global standard for chemical safety testing.
Acute Oral Toxicity Assessment (OECD 423 & 425)
The initial step in assessing systemic toxicity is to determine the substance's effects after a single, high-dose exposure.[9] This helps classify the chemical's hazard level and informs dose selection for subsequent studies.[10]
Objective: To determine the acute toxic class or estimate the median lethal dose (LD50) of the substance.[9][10]
Methodology Rationale: The Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) are preferred over the traditional LD50 test (OECD 401) as they use significantly fewer animals while still providing sufficient data for hazard classification.[10][11][12] The study typically uses a single sex (usually females, which are often slightly more sensitive) of a rodent species, most commonly rats.[10]
Experimental Protocol: Acute Toxic Class Method (based on OECD 423)
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Animal Model: Healthy, young adult nulliparous, non-pregnant female rats are used.[10] Animals are acclimatized for at least 5 days.
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Dose Administration: The test substance is administered orally by gavage. A stepwise procedure is used, with each step using three animals.[11] Dosing starts at a pre-defined level (e.g., 300 mg/kg) based on available information.
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Step-Wise Procedure:
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If mortality is observed in two or three animals, the procedure is stopped, and the substance is classified.
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If one animal dies, the procedure is repeated at the same dose level with three more animals.
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If no animals die, the dose is increased for the next step.[11]
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Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]
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Endpoint: The primary endpoint is the number of mortalities, which allows for classification into one of the Globally Harmonised System (GHS) categories.[10] Gross necropsy of all animals is performed at the end of the study.
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides crucial information on health hazards arising from repeated exposure over a limited period.[13] It helps identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[14]
Objective: To characterize the toxicity profile after repeated dosing and determine the NOAEL.
Methodology Rationale: A 28-day study is a cornerstone of sub-acute toxicity testing.[15][16] It includes comprehensive in-life observations, clinical pathology (hematology and biochemistry), and terminal histopathology to detect a wide range of potential toxic effects.[14]
Experimental Protocol: Repeated Dose 28-Day Oral Study (based on OECD 407)
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Animal Model: Young, healthy rats are used. At least three dose groups and a control group are required, with each group containing at least 10 animals (5 male, 5 female).[14][17]
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Dose Administration: The test substance is administered orally (gavage, diet, or drinking water) daily for 28 days.[13][14] The highest dose should induce toxic effects but not significant mortality.[14]
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In-Life Observations:
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Clinical Signs: Daily cage-side observations and a weekly detailed clinical examination.
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Body Weight & Food/Water Consumption: Measured weekly.
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Functional Observations: Sensory reactivity, grip strength, and motor activity assessments during the final week.
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Clinical Pathology (End of Study):
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Hematology: Complete blood count (e.g., hemoglobin, hematocrit, red/white blood cell counts).
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Clinical Biochemistry: Analysis of blood plasma for markers of liver function (e.g., ALT, AST), kidney function (e.g., creatinine, urea), and other metabolic parameters.
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Terminal Procedures:
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Necropsy: Gross pathological examination of all animals.
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Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.
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Histopathology: Microscopic examination of a comprehensive list of organs and tissues from the control and high-dose groups is mandatory.[14]
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Table 1: Key Parameters for Systemic Toxicity Studies
| Parameter | Acute Oral Toxicity (OECD 423) | Repeated Dose 28-Day Study (OECD 407) |
| Species | Rat (preferably female) | Rat (male and female) |
| Group Size | 3 animals per step | Min. 5 per sex per group |
| Dosing Duration | Single dose | Daily for 28 days |
| Observation Period | 14 days | 28 days (plus recovery, if included) |
| Primary Endpoints | Mortality, Clinical Signs | NOAEL, Target Organ Identification |
| Key Analyses | Gross Necropsy | Clinical Pathology, Histopathology |
Diagram 1: General Workflow for In Vivo Toxicity Assessment
This diagram illustrates the decision-making process for evaluating the systemic toxicity of a novel chemical like (3-Aminopropyl)(methyl)pentylamine.
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